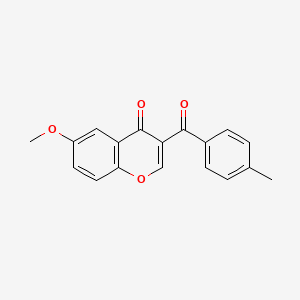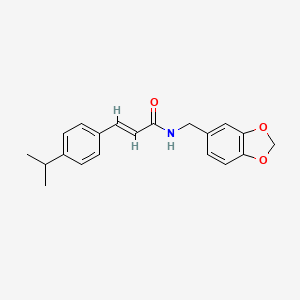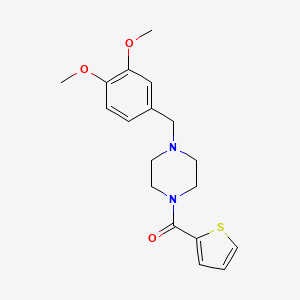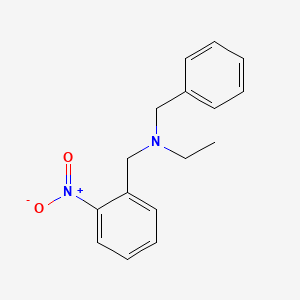
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride (TBOA) is a compound that has been widely used in scientific research as a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its uptake is essential for maintaining proper neurotransmission. TBOA has been shown to inhibit the uptake of glutamate by transporters, leading to increased levels of extracellular glutamate and excitotoxicity.
作用機序
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride inhibits the uptake of glutamate by transporters, leading to increased levels of extracellular glutamate. This, in turn, leads to excitotoxicity, which is the process by which excessive glutamate causes damage to neurons. 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not bind to the same site as glutamate but instead binds to a different site on the transporter protein.
Biochemical and Physiological Effects:
The increased levels of extracellular glutamate caused by 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride can lead to a variety of biochemical and physiological effects. These effects include increased calcium influx into neurons, activation of NMDA receptors, and increased production of reactive oxygen species. These effects can lead to neuronal damage and cell death.
実験室実験の利点と制限
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has several advantages as a tool for scientific research. It is a potent inhibitor of glutamate transporters and can be used to study the role of these transporters in various physiological and pathological processes. However, there are also limitations to the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride. It can be toxic to cells at high concentrations, and its effects on glutamate transporters can be non-specific. Additionally, 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has a short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in scientific research. One direction is the development of more selective inhibitors of glutamate transporters that do not have the non-specific effects of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride. Another direction is the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in combination with other drugs to investigate the role of glutamate transporters in various diseases. Finally, the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in animal models of disease could provide valuable insights into the role of glutamate transporters in disease pathology.
合成法
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride can be synthesized using a multistep process that involves the reaction of 1,2,5-trimethyl-4-piperidone with 3-methylbenzoyl chloride, followed by the reaction with hydroxylamine hydrochloride to form the oxime. The final step involves the reaction of the oxime with hydrochloric acid to form the hydrochloride salt.
科学的研究の応用
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has been widely used in scientific research as a tool to study the role of glutamate transporters in various physiological and pathological processes. It has been used to investigate the role of glutamate transporters in synaptic plasticity, learning, and memory, as well as in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has also been used to study the role of glutamate transporters in drug addiction and withdrawal.
特性
IUPAC Name |
[(E)-(1,2,5-trimethylpiperidin-4-ylidene)amino] 3-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-11-6-5-7-14(8-11)16(19)20-17-15-9-13(3)18(4)10-12(15)2;/h5-8,12-13H,9-10H2,1-4H3;1H/b17-15+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTLJDZJQBMPRB-INTLEYBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NOC(=O)C2=CC=CC(=C2)C)C(CN1C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=N\OC(=O)C2=CC=CC(=C2)C)/C(CN1C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)


![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)



![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)
